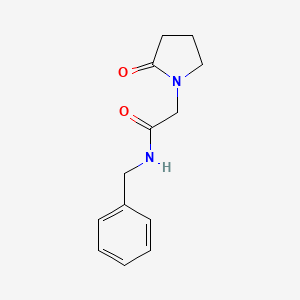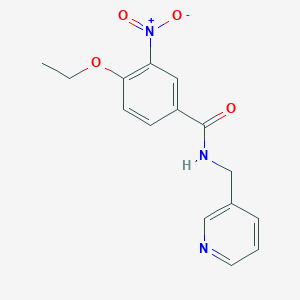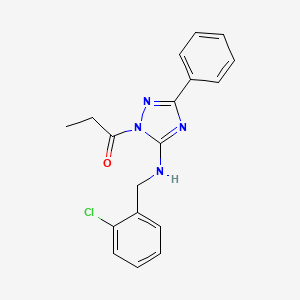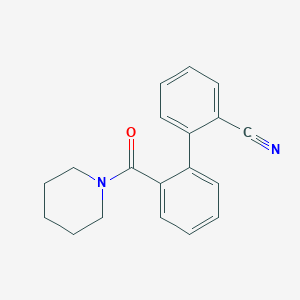![molecular formula C20H24N2O3 B5748793 N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5748793.png)
N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide, also known as BPN14770, is a small molecule drug that has shown promising results in preclinical studies for the treatment of cognitive disorders such as Alzheimer's disease. In
Mécanisme D'action
N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide works by inhibiting the activity of phosphodiesterase-4D (PDE4D), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide increases the levels of cAMP, which is involved in various cellular processes such as learning and memory.
Biochemical and Physiological Effects:
N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide has been shown to have various biochemical and physiological effects. In addition to its neuroprotective effects, N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide has also been shown to reduce inflammation in the brain, which is thought to contribute to cognitive decline in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide is its specificity for PDE4D, which reduces the likelihood of off-target effects. However, one limitation is the lack of clinical data on its safety and efficacy in humans. Additionally, its synthesis method is complex and may be difficult to scale up for large-scale production.
Orientations Futures
There are several future directions for N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide research. One direction is to conduct clinical trials to determine its safety and efficacy in humans. Another direction is to explore its potential use in other cognitive disorders such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Méthodes De Synthèse
N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the coupling of 4-isopropoxyaniline with 4-nitrobenzoyl chloride to produce 4-nitro-N-(4-isopropoxyphenyl)benzamide. This intermediate product is then reduced using palladium on carbon and hydrogen gas to produce 4-amino-N-(4-isopropoxyphenyl)benzamide. The final step involves the acylation of the amine group with butyryl chloride to produce N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide.
Applications De Recherche Scientifique
N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide has been extensively studied in preclinical models for its potential use in treating cognitive disorders such as Alzheimer's disease. In a study conducted on mice, N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide was shown to improve cognitive function and reduce the levels of amyloid beta, a protein that is associated with Alzheimer's disease. N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide has also been shown to have neuroprotective effects, preventing neuron death in the brain.
Propriétés
IUPAC Name |
N-[4-(butanoylamino)phenyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-4-5-19(23)21-16-8-10-17(11-9-16)22-20(24)15-6-12-18(13-7-15)25-14(2)3/h6-14H,4-5H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIOZGCYFGVNPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5748714.png)
![N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5748728.png)

![5-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-3-pyridinyl methyl carbonate](/img/structure/B5748740.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B5748745.png)
![3-{[5-bromo-2-(2-propyn-1-yloxy)benzylidene]amino}-2-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5748747.png)


![N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5748764.png)

![4-ethyl-8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5748782.png)

